molecular formula C22H25N3O2S B2847468 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline CAS No. 867040-37-7

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Cat. No. B2847468
M. Wt: 395.52
InChI Key: WZULHJNTKLCDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-tumor properties. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines, which share structural similarities with 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, exhibit promising anticancer properties. The anticancer activity is significantly influenced by the nature of heterocyclic substituents, indicating a potential area for developing new anticancer drugs. This was demonstrated through in vitro screening, highlighting the derivatives' high level of anticancer activity, although specific to molecular targets not correlated with known drugs (Konovalenko et al., 2022).

Antimicrobial Agents

Thiazolidinone derivatives, which could be structurally related, have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis process involves key intermediates that could share mechanistic pathways with the synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, showcasing the compound's potential in antimicrobial applications (Patel, Kumari, & Patel, 2012).

Enzyme Inhibition

4-Anilinoquinazolines, closely related in structure, have been synthesized as inhibitors of cardiac troponin I–interacting kinase (TNNi3K). These compounds provide insights into structure–activity relationships and the potential for 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline to serve as a lead structure for the development of enzyme inhibitors, emphasizing the importance of the N-methylbenzenesulfonyl group and the quinazoline hinge-binding motif (Asquith et al., 2020).

Antitumor Activity

Compounds related to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline have been synthesized and shown to possess potent antitumor activity. This is evidenced by the synthesis of new pyrazole, triazole, and thiazolidine-pyrimido[4, 5-b]quinoline derivatives, highlighting the potential for similar compounds to be developed into effective antitumor agents (Abu‐Hashem & Aly, 2012).

Hypoxic-cytotoxic Agents

Quinoxaline derivatives, including those with piperazine substituents similar to 3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline, have been identified as potent hypoxic-cytotoxic agents. This showcases the compound's potential application in targeting hypoxic cancer cells, with certain derivatives demonstrating significant potency and selectivity (Ortega et al., 2000).

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-16-8-9-18(14-17(16)2)28(26,27)21-15-23-20-7-5-4-6-19(20)22(21)25-12-10-24(3)11-13-25/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZULHJNTKLCDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.